molecular formula C19H14FN3O2 B5162554 N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide

Cat. No.: B5162554
M. Wt: 335.3 g/mol
InChI Key: OYKHUPSRUHFMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide, also known as FK866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential molecule involved in various cellular processes. FK866 has been shown to have potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders.

Mechanism of Action

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide exerts its pharmacological effects by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential molecule involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Depletion of cellular NAD+ levels by this compound leads to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It depletes cellular NAD+ levels, leading to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in apoptosis of cancer cells. This compound also reduces inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It improves glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of NAMPT, with a high level of purity. It has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. However, this compound also has some limitations. It is a highly toxic compound, and its use requires caution and appropriate safety measures. It has also been shown to have off-target effects on other enzymes involved in NAD+ biosynthesis.

Future Directions

There are several future directions for research on N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. Another direction is to develop new derivatives of this compound with improved pharmacological properties, such as reduced toxicity and off-target effects. Finally, research could focus on identifying new targets for this compound and exploring its potential effects on other cellular processes beyond NAD+ biosynthesis.

Synthesis Methods

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide can be synthesized through a multi-step process starting from 2-chloronicotinic acid. The synthesis involves several chemical reactions, including acylation, reduction, and amidation. The final product is obtained as a white crystalline solid with a high level of purity.

Scientific Research Applications

N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting cellular NAD+ levels. This leads to the activation of the tumor suppressor protein p53 and the inhibition of the anti-apoptotic protein Bcl-2, resulting in cell death. This compound has also been shown to inhibit tumor growth in various animal models of cancer.
In addition to its anti-cancer properties, this compound has been studied for its potential anti-inflammatory and metabolic effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-15-6-8-16(9-7-15)22-18(24)13-3-1-5-17(11-13)23-19(25)14-4-2-10-21-12-14/h1-12H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKHUPSRUHFMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.